2,3-Dimethoxy-4-methylphenol

Descripción

BenchChem offers high-quality 2,3-Dimethoxy-4-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethoxy-4-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

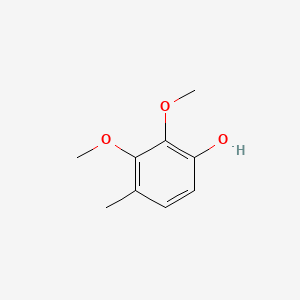

Structure

3D Structure

Propiedades

Número CAS |

6375-85-5 |

|---|---|

Fórmula molecular |

C9H12O3 |

Peso molecular |

168.19 g/mol |

Nombre IUPAC |

2,3-dimethoxy-4-methylphenol |

InChI |

InChI=1S/C9H12O3/c1-6-4-5-7(10)9(12-3)8(6)11-2/h4-5,10H,1-3H3 |

Clave InChI |

PZHLHCXQYZCQCF-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=C(C=C1)O)OC)OC |

Origen del producto |

United States |

Overview of Substituted Phenols in Chemical Research

Substituted phenols are a class of organic molecules characterized by a hydroxyl group attached to a benzene (B151609) ring that also bears other functional groups. These compounds are of significant interest in chemical research due to their wide-ranging applications and versatile reactivity. They serve as essential building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. oregonstate.eduwisdomlib.org The nature and position of the substituents on the phenolic ring profoundly influence the molecule's physical and chemical properties. oregonstate.edu

The reactivity of substituted phenols is largely dictated by the electron-donating or electron-withdrawing nature of their substituents. acs.org For instance, electron-donating groups enhance the reactivity of the aromatic ring towards electrophilic substitution, while electron-withdrawing groups have the opposite effect. acs.org This tunable reactivity makes substituted phenols valuable intermediates in organic synthesis. researchgate.net Researchers are continually developing new methods for the synthesis of phenols with precise control over the placement of substituents to access novel structures with desired properties. oregonstate.edu

Significance of Dimethoxy Methylphenolic Structures in Chemical and Materials Science

Within the broad class of substituted phenols, dimethoxy-methylphenolic structures hold particular importance. These compounds, which feature two methoxy (B1213986) groups and a methyl group on the phenol (B47542) ring, are key structural motifs in a variety of natural and synthetic materials. For example, they are found in lignin, a complex polymer that provides structural support to plants.

The presence of methoxy groups can influence the antioxidant properties of phenolic compounds. nih.gov In materials science, the specific arrangement of these functional groups can impact the properties of polymers derived from them. The study of dimethoxy-methylphenolic compounds contributes to the development of new materials with tailored characteristics.

Common Synthetic Routes for 2,3 Dimethoxy 4 Methylphenol

The synthesis of polysubstituted phenols like 2,3-Dimethoxy-4-methylphenol often requires multi-step procedures to achieve the desired regiochemistry. While specific, high-yield synthetic routes for 2,3-Dimethoxy-4-methylphenol are not extensively detailed in the provided results, general strategies for synthesizing substituted phenols can be inferred.

One common approach involves the modification of a pre-existing phenol (B47542) or a related aromatic precursor. For instance, the synthesis of the isomer 2,6-Dimethoxy-4-methylphenol has been achieved through a two-step process starting from 2,6-dimethoxyphenol. This involves a reaction with formalin and sodium hydroxide, followed by neutralization and subsequent reaction with methanol (B129727) in the presence of a platinum-alumina catalyst and hydrogen. Another method for preparing 2,6-Dimethoxy-4-methylphenol involves the use of a copper(I) chloride catalyst in an autoclave with methanol and methyl formate. chemicalbook.com

The synthesis of other substituted phenols often involves techniques like the ipso-hydroxylation of arylboronic acids or the bromination of a corresponding methylphenol. researchgate.netquickcompany.in For example, 2-bromo-4-methylphenol (B149215) can be synthesized by brominating 4-methyl phenol in the absence of light using a brominating agent and a Lewis acid catalyst. quickcompany.in These general synthetic principles could be adapted for the targeted synthesis of 2,3-Dimethoxy-4-methylphenol.

Spectroscopic and Analytical Characterization

The characterization of 2,3-Dimethoxy-4-methylphenol and its isomers relies on a combination of spectroscopic and analytical techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the precise arrangement of atoms within the molecule. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and the chemical environment of each atom.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. Techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) can be used to identify and characterize such compounds in complex mixtures. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. For 2,3-Dimethoxy-4-methylphenol, characteristic absorption bands for the hydroxyl (-OH) group, the aromatic C-H bonds, and the C-O bonds of the methoxy (B1213986) groups would be expected.

Collision Cross Section (CCS): Predicted CCS values, which relate to the ion's shape and size in the gas phase, can be calculated and used as an additional identifier. uni.lu

Spectroscopic Data for Dimethoxy-Methylphenol Isomers

| Compound | SMILES | InChI | InChIKey |

|---|---|---|---|

| 2-Methoxy-4-methylphenol | COc1cc(C)ccc1O | 1S/C8H10O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3 | PETRWTHZSKVLRE-UHFFFAOYSA-N |

| 2,5-Dimethoxy-4-methylphenol | CC1=CC(=C(C=C1OC)O)OC | InChI=1S/C9H12O3/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5,10H,1-3H3 | XBFQZUPPEMZVRQ-UHFFFAOYSA-N |

| 2,6-Dimethoxy-4-methylphenol | COC1=CC(C)=CC(OC)=C1O | InChI=1S/C9H12O3/c1-6-4-7(11-2)9(10)8(5-6)12-3/h4-5,10H,1-3H3 | ZFBNNSOJNZBLLS-UHFFFAOYSA-N |

This table was generated based on data from searched results. sigmaaldrich.comnih.govhmdb.ca

Chemical Properties and Reactivity

Acid Base Properties and Pka

The acidity of the phenolic hydroxyl group in 2,3-Dimethoxy-4-methylphenol is a key chemical property. The pKa value, which quantifies this acidity, is influenced by the electronic effects of the substituents on the aromatic ring. The two methoxy (B1213986) groups, being electron-donating, would be expected to increase the electron density on the ring. This generally leads to a decrease in the acidity of the phenolic proton (a higher pKa value) compared to unsubstituted phenol (B47542).

The position of these methoxy groups is also critical. In 2,3-dimethoxyphenol, steric repulsion between the adjacent methoxy groups can lead to a non-planar conformation for one of them, which can influence the electronic effects and, consequently, the acidity. acs.org Intramolecular hydrogen bonding between the phenolic hydroxyl and an ortho-methoxy group can also affect the acidity. acs.orgresearchgate.net

Reactivity Towards Electrophiles and Oxidizing Agents

The electron-rich aromatic ring of 2,3-Dimethoxy-4-methylphenol makes it susceptible to attack by electrophiles. The methoxy (B1213986) and methyl groups are activating and will direct incoming electrophiles to specific positions on the ring. For instance, in electrophilic substitution reactions such as bromination, the substitution pattern is highly dependent on the directing effects of the existing functional groups. google.com

The phenolic hydroxyl group makes the molecule susceptible to oxidation. Oxidation can lead to the formation of quinone-type structures. The reactivity towards oxidizing agents like hydroxyl radicals and ozone is dependent on the electron density of the aromatic ring; electron-donating groups generally increase the rate of oxidation. acs.org

Applications and Utility in Chemical Synthesis

Building Block in Organic Synthesis

Substituted phenols, including dimethoxy-methylphenols, are valuable building blocks in organic synthesis. wisdomlib.org They can serve as starting materials for the construction of more complex molecular architectures. For example, 2,6-Dimethoxy-4-methylphenol is an important intermediate in the synthesis of other organic compounds. google.com The functional groups on 2,3-Dimethoxy-4-methylphenol—the hydroxyl, methoxy (B1213986), and methyl groups—provide multiple sites for further chemical transformations, allowing for the creation of a diverse range of derivatives.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,3-Dimethoxy-4-methylphenol with high purity?

- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, and catalyst selection) to minimize byproducts. For example, methoxy-substituted phenols often require controlled demethylation steps using boron tribromide (BBr₃) or iodotrimethylsilane (TMS-I) under inert atmospheres . Post-synthesis, employ column chromatography (silica gel, ethyl acetate/hexane gradients) for purification, followed by NMR and HPLC validation (≥98% purity) .

Q. Which analytical techniques are most reliable for characterizing structural isomers of methoxy-substituted phenols?

- Methodological Answer : Use a combination of:

- GC-MS with electron ionization (EI) to differentiate methyl/methoxy substituents via fragmentation patterns .

- ¹H/¹³C NMR to resolve overlapping aromatic proton signals (e.g., δ 3.8–4.0 ppm for methoxy groups) .

- FT-IR to confirm hydroxyl (≈3200 cm⁻¹) and methoxy (≈1250 cm⁻¹) functional groups .

Q. What safety protocols are critical when handling 2,3-Dimethoxy-4-methylphenol in laboratory settings?

- Methodological Answer :

- Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 2A/2B) .

- Use fume hoods for weighing and synthesis to prevent inhalation of fine particles .

- Store in amber glass vials under nitrogen at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of 2,3-Dimethoxy-4-methylphenol across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

- Metabolite Profiling : Use LC-HRMS to identify degradation products or metabolites that might interfere with bioactivity assays .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm dose-dependent trends .

Q. What strategies enhance the stability of 2,3-Dimethoxy-4-methylphenol in aqueous solutions for pharmacokinetic studies?

- Methodological Answer :

- Add antioxidants like butylated hydroxytoluene (BHT, 0.01% w/v) to buffer solutions to inhibit phenolic oxidation .

- Use cyclodextrin encapsulation or liposomal formulations to improve solubility and reduce hydrolysis .

- Monitor stability via UV-Vis spectroscopy (λ ≈ 270 nm) at timed intervals under physiological pH (7.4) .

Q. What computational tools are effective for predicting enzyme interactions with 2,3-Dimethoxy-4-methylphenol?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., cytochrome P450 or oxidoreductases) to identify binding affinities .

- Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics (KD, kon/koff) .

Q. How can researchers design experiments to investigate the environmental persistence of 2,3-Dimethoxy-4-methylphenol?

- Methodological Answer :

- Conduct soil microcosm studies under controlled humidity/temperature to track degradation rates via LC-MS/MS .

- Use QSAR models to predict biodegradability based on substituent electronic parameters (Hammett σ values) .

- Analyze photodegradation pathways using simulated sunlight (Xe lamp) and identify intermediates via high-resolution mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.